Sodium 4-hydroxybutyrate-2,2,3,3-d4 is a deuterated analog of sodium 4-hydroxybutyrate, a compound that is recognized for its role as a central nervous system depressant. This compound is classified under the category of gamma-hydroxybutyrate salts, which are known for their sedative and anesthetic properties. The specific deuteration at positions 2, 2, 3, and 3 of the butyric acid backbone provides unique isotopic labeling that enhances its utility in various scientific applications, particularly in analytical chemistry.
Sodium 4-hydroxybutyrate-2,2,3,3-d4 is synthesized from 4-hydroxybutyric acid through a process involving deuteration. This compound is categorized as a pharmaceutical intermediary and is often utilized in research settings due to its isotopic labeling properties. The use of deuterium enhances the precision of quantitative analyses and tracking in metabolic studies.
The synthesis of sodium 4-hydroxybutyrate-2,2,3,3-d4 typically involves the following steps:
In industrial settings, the production process is scaled up and optimized for higher yields. Advanced catalytic systems and controlled reaction conditions are employed to ensure efficient incorporation of deuterium atoms while maintaining product purity .
The molecular formula for sodium 4-hydroxybutyrate-2,2,3,3-d4 is C4H3D4NaO3. The compound features a sodium ion associated with a deuterated version of 4-hydroxybutanoate.
Property | Data |
---|---|
CAS Number | 1251763-08-2 |
Molecular Formula | C4H3D4NaO3 |
Molecular Weight | 130.11 g/mol |
IUPAC Name | sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate |
InChI | InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |
SMILES | C(CC(=O)[O-])CO.[Na+] |
The structure reveals a hydroxyl group attached to the butyric acid backbone along with a carboxylate group that coordinates with sodium .
Sodium 4-hydroxybutyrate-2,2,3,3-d4 can undergo various chemical reactions:
These reactions highlight the versatility of sodium 4-hydroxybutyrate-2,2,3,3-d4 in synthetic organic chemistry.
Sodium 4-hydroxybutyrate-2,2,3,3-d4 operates similarly to its non-deuterated counterpart by acting as a central nervous system depressant. It binds to gamma-aminobutyric acid receptors and gamma-hydroxybutyrate receptors in the brain. This binding facilitates inhibitory neurotransmission leading to sedative effects. The presence of deuterium does not significantly alter this mechanism but allows for enhanced tracking in metabolic studies due to its distinct isotopic signature .
The physical properties of sodium 4-hydroxybutyrate-2,2,3,3-d4 include:
Chemical properties include:
Sodium 4-hydroxybutyrate-2,2,3,3-d4 finds applications primarily in scientific research:
CAS No.:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 69722-44-7
CAS No.: 1704-69-4